Hycanthone(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N2O2S+ |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
diethyl-[2-[[4-(hydroxymethyl)-9-oxothioxanthen-1-yl]amino]ethyl]azanium |
InChI |
InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3/p+1 |
InChI Key |
MFZWMTSUNYWVBU-UHFFFAOYSA-O |
Canonical SMILES |
CC[NH+](CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Historical Context in Chemical and Biological Research of Hycanthone
Evolution of Research on Hycanthone (B1673430) as an Active Metabolite (Lucanthone-Hycanthone Relationship)
The journey to understanding Hycanthone began with its precursor, Lucanthone (B1684464), a drug developed in the 1940s for the treatment of schistosomiasis. researchgate.net While Lucanthone showed activity against Schistosoma mansoni and S. haematobium, it was observed that the drug was not active against adult worms in vitro, suggesting that it was likely a prodrug that required metabolic activation to exert its therapeutic effect. researchgate.netwikipedia.org This observation spurred investigations into the metabolic fate of Lucanthone.
A significant breakthrough came when researchers discovered that exposing Lucanthone to the fungus Aspergillus sclerotiorum resulted in the formation of a hydroxylated derivative at the 4-methyl position. researchgate.netacs.org This new compound was named Hycanthone. researchgate.net Subsequent studies confirmed that Hycanthone was indeed the major biologically active metabolite of Lucanthone. researchgate.netresearchgate.netacs.org It was found to be significantly more potent than its parent compound, exhibiting about three times the effectiveness in mice and ten times in hamsters. researchgate.netajtmh.org
Further evidence supporting Hycanthone as the active metabolite came from comparative metabolic studies. A larger proportion of Hycanthone was detected in the urine of monkeys treated with Lucanthone compared to mice, which correlated with the higher antischistosomal activity of Lucanthone observed in monkeys. researchgate.net The reason early attempts to identify Hycanthone as a metabolite failed was its sensitivity to acid, which was used in the initial extraction processes. researchgate.net When enzymatic deconjugation with glucuronidase was employed, Hycanthone was successfully identified as a major metabolite. researchgate.net These collective findings firmly established that the therapeutic efficacy of Lucanthone was attributable to its metabolic conversion to Hycanthone. researchgate.net This discovery led to the eventual replacement of Lucanthone with Hycanthone in clinical practice for a period. researchgate.net
Early Academic Investigations into its Biological Activity
Following its identification as the active metabolite of Lucanthone, research focus shifted to elucidating the biological mechanisms of Hycanthone. Early investigations revealed that Hycanthone, like its parent compound, acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. aacrjournals.orgnih.govnih.gov This intercalation was found to preferentially occur at AT-rich sequences. nih.govacs.org
This interaction with DNA was shown to have significant downstream effects, most notably the inhibition of RNA synthesis. wikipedia.orgebi.ac.uk By interfering with the DNA template, Hycanthone hinders the process of transcription, thereby disrupting protein synthesis and other essential cellular functions in the parasite.
Further studies explored the molecular basis of its schistosomicidal and mutagenic properties. It was proposed that Hycanthone is metabolically activated within the schistosome to a reactive ester, which can then alkylate the parasite's DNA. nih.gov This alkylation was considered a key step in its lethal effect on the worms. nih.gov Evidence for this hypothesis came from experiments with a synthetic N-methylcarbamate derivative of Hycanthone, which was shown to kill both Hycanthone-sensitive and resistant schistosomes, presumably by bypassing the need for metabolic activation. nih.gov
Molecular and Biochemical Mechanisms of Action of Hycanthone
DNA Intercalation and Structural Studies
The primary molecular action of Hycanthone (B1673430) is its ability to intercalate into the DNA helix. wikipedia.organnualreviews.org This physical insertion is facilitated by its thioxanthenone ring system, which stacks between the DNA base pairs. researchgate.netmedchemexpress.com This process is not merely a passive occupation of space but one that induces significant structural changes in the DNA, affecting its replication and transcription. Beyond simple intercalation, Hycanthone's biological activity in schistosomes is proposed to involve metabolic activation into a reactive ester, which can then alkylate macromolecules like DNA. researchgate.netnih.govresearchgate.net
Detailed structural studies, particularly using DNAase I footprinting, have revealed that Hycanthone does not bind to DNA randomly. Instead, it exhibits a clear preference for specific sequences.
AT-Rich Regions : Research consistently shows that Hycanthone preferentially binds to sequences rich in adenine (B156593) (A) and thymine (B56734) (T). nih.govacs.orgpatsnap.com
Discrimination Against GC Sequences : The compound actively discriminates against guanine (B1146940) (G) and cytosine (C) rich regions. researchgate.netpatsnap.com
Alternating A-T Preference : The most favored binding sites are predominantly composed of alternating adenine and thymine residues. patsnap.com
| Binding Characteristic | Description | Reference |
|---|---|---|
| Preferred Sequences | Binds preferentially to AT-rich sites. | researchgate.netacs.org |
| Discriminated Sequences | Avoids binding to GC-rich sequences. | patsnap.com |
| Optimal Binding Motif | Shows highest affinity for sequences with alternating A and T residues. | patsnap.com |
The intercalation of Hycanthone into the DNA double helix induces notable conformational changes. As an intercalating agent, it affects the topological state of DNA by unwinding the helix at the point of insertion. This leads to a decrease in the negative supercoiling of plasmid DNA and can even induce positive supercoiling at certain concentrations. researchgate.net Studies have also shown that Hycanthone affects DNA viscosity and the number of right-handed supercoils. scispace.com Furthermore, its interaction with DNA can lead to the exposure of single-stranded DNA regions, a structural alteration that can be detected using antibodies specific to single-stranded DNA. nih.gov
In specific biological contexts, particularly within schistosomes, Hycanthone's mechanism extends beyond reversible intercalation to the formation of stable, covalent drug-DNA adducts. frontiersin.org This process is not direct but requires the metabolic activation of Hycanthone into a more reactive chemical species, likely a sulfate (B86663) ester. researchgate.netnih.gov This reactive intermediate is then capable of alkylating DNA. nih.govnih.gov
Evidence for this includes:
The formation of covalent bonds between radioactively labeled Hycanthone and the DNA of drug-sensitive schistosomes. frontiersin.orgnih.govscielo.br
The isolation and characterization of a specific adduct, identified as hycanthone-deoxyguanosine. nih.govscielo.br
The observation that drug-resistant schistosomes, which are unable to form these adducts, lack the necessary enzymatic activity to convert Hycanthone into its reactive form. researchgate.netnih.gov
Interestingly, a study using human HeLa cells did not find evidence of covalent attachment to macromolecules, suggesting that the enzymatic activation required for adduct formation may be specific to the parasite. nih.gov
Inhibition of Nucleic Acid Synthesis
A direct consequence of Hycanthone's interaction with the DNA template is the profound inhibition of nucleic acid synthesis. wikipedia.orgmedchemexpress.comnih.gov This inhibitory effect is considered a central part of its mechanism of action and has been observed across various experimental systems. annualreviews.orgplos.org
The most significant and primary biochemical effect of Hycanthone is the strong, though often reversible, inhibition of RNA synthesis. annualreviews.org This effect is more pronounced than its impact on either DNA or protein synthesis. annualreviews.org
Key research findings include:
Hycanthone directly interferes with the function of DNA-dependent RNA polymerase. annualreviews.org
It markedly inhibits the incorporation of the RNA precursor uridine (B1682114) in multiple systems, including adult schistosomes and HeLa cells. nih.gov
The inhibition of uridine incorporation was found to be essentially irreversible in drug-sensitive adult schistosomes, which correlates with the drug's lethal effect in the parasite. nih.gov In contrast, the inhibition was reversible in resistant worms and HeLa cells. nih.gov
The synthesis of proteins is also inhibited by Hycanthone, but this effect is considered secondary and less pronounced compared to the inhibition of RNA synthesis. annualreviews.orgnih.gov Studies measuring the incorporation of radiolabeled amino acids have quantified this effect. For instance, in drug-sensitive schistosomes, Hycanthone treatment resulted in a 40-50% inhibition of tritiated leucine (B10760876) incorporation over the first four days. targetmol.com This inhibition of protein synthesis is likely a downstream consequence of the primary disruption of RNA synthesis, which halts the production of messenger RNA (mRNA) needed for translation.
| Macromolecular Synthesis | Effect of Hycanthone | Key Findings | Reference |
|---|---|---|---|
| RNA Synthesis | Primary and pronounced inhibition. | Interferes with DNA-dependent RNA polymerase; markedly inhibits uridine incorporation. | annualreviews.orgnih.gov |
| Protein Synthesis | Secondary and less pronounced inhibition. | Inhibited leucine incorporation by 40-50% in sensitive worms. | annualreviews.orgtargetmol.com |
Enzyme Inhibition Profiles
Hycanthone(1+) demonstrates a notable capacity to inhibit specific enzymes, a key aspect of its biochemical mechanism of action. This inhibition is particularly significant in its effects on parasites and in its interaction with crucial human DNA repair enzymes.
Acetylcholinesterase (AChE) Inhibition in Parasites
Hycanthone is an effective inhibitor of acetylcholinesterase (AChE) in Schistosoma mansoni, the parasite responsible for schistosomiasis. wikipedia.orgnih.gov This inhibitory action is considered a contributor to its anti-schistosomal properties. researchgate.net The mechanism appears to be selective, as Hycanthone is less potent against AChE of mammalian origin. wikipedia.orgnih.gov This selectivity suggests that the configuration of the active site of schistosome AChE differs from that of the mammalian enzyme, allowing for a specific affinity of Hycanthone for the parasite's cholinergic systems. nih.gov
The inhibition of AChE, a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132), interferes with the parasite's nerve function. wikipedia.org This disruption of neuromuscular coordination leads to paralysis and ultimately the death of the parasite. wikipedia.org Studies have shown that Hycanthone can stimulate motor activity in S. mansoni at certain concentrations and can block the paralytic effects of other cholinergic agents, further pointing to its interference with acetylcholine receptors. nih.gov This targeted disruption of a vital enzyme system highlights a primary mode of its action against these parasites. researchgate.netnih.gov
Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition
Hycanthone is a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway that corrects DNA damage. ebi.ac.uknih.govresearchgate.net Unlike some inhibitors, Hycanthone's action is predominantly achieved through direct interaction with the APE1 protein rather than by interfering with APE1's ability to bind to DNA. nih.govresearchgate.net Specifically, Hycanthone inhibits the endonuclease (DNA repair) activity of APE1 without affecting its separate redox signaling function. nih.govplos.org
The inhibitory concentration (IC₅₀) for Hycanthone against APE1's incision of depurinated plasmid DNA has been measured at approximately 80 nM, indicating high potency. nih.govresearchgate.net
Hycanthone binds directly to the APE1 protein, an interaction that has been quantified using biophysical techniques such as surface plasmon resonance (SPR). nih.govresearchgate.net These studies reveal a high-affinity interaction between Hycanthone and APE1. The dissociation constant (K_D), a measure of binding affinity, was determined to be approximately 10 nM. nih.govresearchgate.netdovepress.com This strong binding affinity underscores the potent and direct nature of the inhibition. The interaction is characterized as a 1:1 binding model. plos.org
Table 1: Binding and Inhibition Data for Hycanthone against APE1
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ (Inhibition of APE1 endonuclease activity) | 80 nM | nih.gov, researchgate.net |
| K_D (Binding affinity to APE1) | 10 nM | nih.gov, dovepress.com, researchgate.net |
Molecular modeling and structural studies have identified a hydrophobic pocket within the APE1 protein as the binding site for Hycanthone. nih.govresearchgate.net This pocket is where hydrophobic molecules like thioxanthenones can dock. nih.gov The interaction is stabilized by key non-covalent van der Waals forces. researchgate.net
Crucially, the additional hydroxyl group present in Hycanthone (compared to its precursor, Lucanthone) allows it to form hydrogen bonds with the amino acid residue Histidine 309 (His309) and to coordinate with a magnesium cation bound within the APE1 enzyme. researchgate.net The binding of Hycanthone to this hydrophobic site is dictated by residues such as Phenylalanine 266 (Phe266) and Tryptophan 280 (Trp280). nih.govresearchgate.net Experimental studies using mutant APE1 proteins, where these residues were altered (e.g., Phe266Ala, Trp280Ala), showed decreased conformational changes and reduced inhibition by related compounds, confirming the critical role of this hydrophobic pocket in the binding and inhibitory mechanism. nih.govresearchgate.net
The direct binding of Hycanthone to APE1 induces significant conformational changes in the protein's structure. nih.govresearchgate.net Circular dichroism (CD) spectroscopy has revealed that this interaction particularly alters the helical structure of APE1. nih.govresearchgate.netplos.org A notable decrease in the average length of helical segments within the protein is observed upon binding. plos.orgresearchgate.net
These structural alterations are less pronounced or even abolished when Hycanthone interacts with APE1 mutants lacking the key hydrophobic residues (Phe266 and Trp280), further demonstrating that the binding to this specific site is responsible for the conformational shift. nih.govresearchgate.net The change in protein shape is a direct consequence of the physical interaction and is fundamental to the subsequent inhibition of the enzyme's function and its degradation.
Beyond simple inhibition, Hycanthone induces the physical cleavage and degradation of the APE1 protein. nih.govplos.org When treated with Hycanthone, the full-length APE1 protein (approximately 35.5 kDa) is broken down into smaller fragments. plos.orgresearchgate.net In cell extracts, a distinct fragment of about 25 kDa is observed. nih.govplos.orgresearchgate.net Further analysis using mass spectrometry on purified recombinant APE1 treated with Hycanthone showed degradation into even smaller fragments, including peaks at 10, 11, and 17 kDa. plos.orgresearchgate.net
This degradation process appears to be a direct result of the compound's interaction with the protein, as it occurs with purified recombinant APE1 in the absence of other cellular machinery. researchgate.netplos.org The mechanism is suggested to involve oxidative damage, potentially through free radical-induced cleavage of peptide bonds within the protein. nih.govresearchgate.net
DNA Topoisomerase I and II Inhibition
Hycanthone, a metabolite of lucanthone (B1684464), demonstrates inhibitory effects on both DNA topoisomerase I and II. ebi.ac.uknih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. Hycanthone's interaction with these enzymes is a key aspect of its molecular mechanism.
Research indicates that hycanthone, much like its precursor lucanthone, can inhibit the catalytic activity of topoisomerases I and II. ebi.ac.uknih.gov Specifically with topoisomerase II, it has been observed to increase the formation of cleavable complexes, which are intermediates where the DNA is cut and covalently linked to the enzyme. ebi.ac.uk This stabilization of the cleavable complex can lead to DNA strand breaks.
While both hycanthone and lucanthone act as DNA intercalators and inhibit topoisomerases, there are differences in their activity. nih.govnih.gov For instance, one study noted that hycanthone was less active than lucanthone in reducing the rapid sedimentation of cell lysate DNA in alkaline sucrose (B13894) gradients, suggesting differences in how they affect DNA structure. nih.gov
The inhibitory action of hycanthone on topoisomerases is a recognized component of its potential antineoplastic activity. wikipedia.orgnih.gov In comparative analyses with other compounds, hycanthone is often grouped with known topoisomerase I/II inhibitors and DNA intercalators. nih.gov
Other Enzyme Modulations
Beyond its effects on topoisomerases, hycanthone modulates the activity of other enzymes, contributing to its biological effects. A significant target is acetylcholinesterase (AChE), particularly in the parasite Schistosoma mansoni. Hycanthone is an effective inhibitor of S. mansoni AChE, while showing less potency against the mammalian equivalent, suggesting differences in the active sites of the enzyme between the two species. wikipedia.org This selective inhibition is believed to interfere with the parasite's nerve function, leading to paralysis and death. wikipedia.org
Another key enzyme affected by hycanthone is apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair pathway. Both hycanthone and its precursor, lucanthone, inhibit the endonuclease activity of APE1. nih.govresearchgate.net Studies have shown that hycanthone is a more potent inhibitor of APE1 than lucanthone, with a significantly lower IC50 value. nih.govresearchgate.net The mechanism of inhibition appears to be through direct binding to the APE1 protein, specifically to a hydrophobic pocket. nih.govresearchgate.net This interaction induces conformational changes in the APE1 protein, thereby inhibiting its function. researchgate.net Interestingly, this inhibition of APE1's endonuclease activity does not seem to affect its redox activity. nih.gov Furthermore, the binding of hycanthone to APE1 does not significantly inhibit the enzyme's ability to bind to DNA. nih.govresearchgate.net
In the context of drug resistance in S. mansoni, enzymatic activation of hycanthone is thought to be necessary for its schistosomicidal activity. This activation is likely carried out by a sulfotransferase enzyme present in the parasite. nih.gov
Neurobiological Effects at the Parasite Level
Hycanthone exerts significant neurobiological effects on parasites, particularly the trematode Schistosoma mansoni. A primary mechanism of its action is the interference with the parasite's nerve function, which ultimately leads to paralysis and death. wikipedia.org This neurotoxicity is largely attributed to its potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. wikipedia.org
The inhibition of AChE by hycanthone is selective, showing greater efficacy against the schistosome enzyme compared to its mammalian counterpart. wikipedia.org This suggests structural differences in the active site of AChE between the parasite and its host. The disruption of acetylcholine hydrolysis leads to an accumulation of this neurotransmitter at the neuromuscular junctions, causing spastic paralysis of the adult worms.
Chromatin-Level Effects
Hycanthone's interaction with the genetic material of organisms extends to the level of chromatin, the complex of DNA and proteins that forms chromosomes. Its effects on chromatin structure and function are multifaceted and contribute to its mutagenic properties.
Alterations in Chromatin Structure
Exposure to hycanthone can lead to significant alterations in chromatin structure. nih.govnih.gov In the parasite Schistosoma mansoni, treatment with hycanthone has been shown to cause distinct changes in the chromatin landscape, particularly in worms that have developed resistance to the drug. nih.govnih.gov These changes involve modifications to histones, the primary proteins in chromatin.
Specifically, studies using Chromatin Immunoprecipitation sequencing (ChIP-seq) have revealed alterations in histone H3 modifications, such as H3K4me3, H3K9ac, H3K9me3, and H3K27me3, in hycanthone-treated worms compared to control worms. nih.gov These histone marks are associated with either active (euchromatin) or repressed (heterochromatin) chromatin states. The observed modifications were often linked to genes involved in transport and catabolism, which may be related to the parasite's efforts to eliminate the drug. nih.govnih.gov
Furthermore, hycanthone has been observed to induce a loosening of chromatin structure when it binds to different types of heterochromatin in various cell types. nih.gov This decondensation of chromatin could potentially increase the accessibility of DNA to damaging agents and facilitate the occurrence of chromatin breaks. nih.gov
DNA-Protein Interactions within Chromatin
Hycanthone's ability to intercalate into the DNA double helix is a fundamental aspect of its interaction with chromatin. wikipedia.orgnih.gov This intercalation can influence the interactions between DNA and its associated proteins. Research has shown that hycanthone can bind to both heterochromatin and euchromatin, regardless of the condensation state of the latter in various cell systems. nih.gov
The binding of hycanthone to DNA within chromatin is not uniform across all cell types or chromatin regions. nih.gov For example, a preferential binding to heterochromatin was observed in the Malpighian tubules of Triatoma infestans. nih.gov The variability in hycanthone binding is thought to be related to differences in the composition, spatial arrangement, and stability of the DNA-protein complexes in different cellular contexts. nih.gov
The interaction of hycanthone with DNA in chromatin can also expose single-stranded regions of DNA. nih.gov This has been demonstrated by the induction of nuclear immunoreactivity to antinucleoside antibodies in cells treated with hycanthone. nih.gov The exposure of single-stranded DNA is considered an important feature of its mutagenic mechanism. nih.gov
Cytogenetic Effects and Mutagenic Mechanisms
Hycanthone is recognized as a mutagenic agent, capable of inducing both gene mutations and chromosomal aberrations. tandfonline.comtandfonline.comchimia.ch Its mutagenic activity has been demonstrated in a variety of test systems, from bacteria to mammalian cells. tandfonline.comtandfonline.com
The primary mutagenic mechanism of hycanthone is believed to be through its action as a frameshift mutagen. tandfonline.com This is supported by its activity in specific strains of Salmonella typhimurium designed to detect frameshift mutations. tandfonline.comtandfonline.com As a DNA intercalator, hycanthone inserts itself between the base pairs of the DNA helix, which can lead to insertions or deletions of base pairs during DNA replication, resulting in a shift in the reading frame of genes.
At the chromosomal level, hycanthone has been shown to induce gross chromosomal aberrations in both in vitro and in vivo cytogenetic assays. tandfonline.comtandfonline.com This includes the induction of chromosome breaks. nih.gov Studies in Drosophila melanogaster have revealed that hycanthone can induce a high proportion of multi-locus deletions, which are a significant form of genetic damage. nih.gov This suggests that the mechanisms by which hycanthone causes these deletions might be different from those involved in other types of chromosome rearrangements like translocations. nih.gov
It is noteworthy that the mutagenic effects of hycanthone are readily reversible, and there is no evidence of covalent binding to macromolecules like DNA in HeLa cells. nih.gov This suggests that its mutagenic action is primarily due to its physical intercalation into DNA and the subsequent disruption of DNA processing.
Data Tables
Table 1: Enzyme Inhibition by Hycanthone
| Enzyme | Organism/Cell Type | Effect of Hycanthone | Reference(s) |
| DNA Topoisomerase I | General | Inhibition | ebi.ac.uknih.gov |
| DNA Topoisomerase II | General | Inhibition, stabilization of cleavable complexes | ebi.ac.uknih.gov |
| Acetylcholinesterase (AChE) | Schistosoma mansoni | Potent inhibition | wikipedia.org |
| Acetylcholinesterase (AChE) | Mammalian | Less potent inhibition | wikipedia.org |
| Apurinic/apyrimidinic endonuclease 1 (APE1) | Human | Inhibition of endonuclease activity | nih.govresearchgate.net |
| Sulfotransferase | Schistosoma mansoni | Required for activation of Hycanthone | nih.gov |
Table 2: Chromatin and Cytogenetic Effects of Hycanthone
| Effect | System/Organism | Observation | Reference(s) |
| Chromatin Structure Alteration | Schistosoma mansoni | Changes in histone H3 modifications (H3K4me3, H3K9ac, H3K9me3, H3K27me3) | nih.gov |
| Chromatin Decondensation | Various cell types | Loosening of heterochromatin structure | nih.gov |
| DNA Intercalation | General | Binds to both heterochromatin and euchromatin | wikipedia.orgnih.gov |
| Exposure of Single-Stranded DNA | HeLa cells | Induction of nuclear immunoreactivity to antinucleoside antibodies | nih.gov |
| Frameshift Mutagenesis | Salmonella typhimurium | Positive in frameshift mutant strains | tandfonline.comtandfonline.com |
| Chromosomal Aberrations | Human leucocyte cultures, mouse bone marrow | Induction of gross chromosomal aberrations | tandfonline.comtandfonline.com |
| Multi-locus Deletions | Drosophila melanogaster | High proportion of induced deletions | nih.gov |
Metabolic Activation and Biotransformation of Hycanthone
Role of Parasite Sulfotransferase Enzymes
The primary mechanism for the activation of Hycanthone (B1673430) within the target parasite, Schistosoma, involves enzymatic modification by sulfotransferases. nih.govcambridge.org Hycanthone is a prodrug, meaning it requires conversion into a biologically active form to exert its therapeutic effect. researchgate.netresearchgate.netplos.org This activation is catalyzed by a specific sulfotransferase enzyme present in drug-sensitive strains of the parasite. scielo.brfrontiersin.org The absence or inactivity of this enzyme is a key factor in the development of drug resistance. cambridge.orgresearchgate.net
The conversion of Hycanthone into its active form is a critical step for its efficacy. scielo.br This biochemical process is carried out by a parasite-specific sulfotransferase enzyme, which has been identified in Schistosoma mansoni as SmSULT-OR. researchgate.netplos.org The reaction involves the transfer of a sulfonate group from a co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of Hycanthone. scielo.br
This enzymatic esterification results in the formation of a highly unstable sulfate (B86663) ester. researchgate.netannualreviews.org This reactive metabolite is a potent alkylating agent. scielo.brnih.gov Upon its formation, the active metabolite can then covalently bind to the parasite's essential macromolecules, including DNA, RNA, and proteins. nih.govresearchgate.net This alkylation disrupts cellular processes, leading to the death of the parasite. plos.org Studies have demonstrated that in drug-sensitive schistosomes, radiolabeled Hycanthone forms these covalent bonds, whereas this binding is absent in drug-resistant worms that lack the necessary enzymatic activity. nih.govresearchgate.net
Table 1: Enzymatic Activation of Hycanthone
| Feature | Description |
|---|---|
| Activating Enzyme | Sulfotransferase (SULT) researchgate.netscielo.br |
| Specific Enzyme (S. mansoni) | SmSULT-OR researchgate.netplos.org |
| Mechanism | Esterification of the hydroxymethyl group researchgate.netscielo.br |
| Co-substrate | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) scielo.br |
| Product | Unstable sulfate ester (active metabolite) researchgate.netannualreviews.org |
| Mode of Action | Alkylation of parasite DNA, RNA, and proteins nih.govresearchgate.netplos.org |
The molecular basis for the specific action of Hycanthone has been illuminated through the structural analysis of the parasite's sulfotransferase enzymes. researchgate.netresearchgate.net Crystallographic studies of sulfotransferases from both Schistosoma mansoni and Schistosoma haematobium have been conducted, including complexes with the drug. researchgate.net These studies provide a detailed view of the enzyme's active site and how Hycanthone binds within it. sci-hub.se
The structures reveal a specific binding pocket where the drug is positioned for the enzymatic reaction. sci-hub.seplos.org Comparisons with the crystal structures of the related drug, oxamniquine, bound to the same enzymes offer insights into species-specific drug efficacy. researchgate.net The structural data confirms that the enzyme's architecture is crucial for accommodating the drug and facilitating the sulfation reaction that leads to its activation. Understanding these drug-enzyme interactions at a molecular level is fundamental for elucidating the mechanisms of both drug action and resistance.
Mechanisms of Resistance to Hycanthone
Genetic Basis of Resistance
The primary mechanism of inherited resistance to Hycanthone (B1673430) is rooted in the parasite's genetics.
Autosomal Recessive Inheritance
Cross-breeding experiments between Hycanthone-sensitive and Hycanthone-resistant strains of S. mansoni have consistently demonstrated that resistance is inherited as an autosomal recessive trait. nih.govajtmh.orgnih.govcambridge.org When sensitive and resistant worms are crossed, the first-generation (F1) offspring are all sensitive to the drug. nih.govajtmh.org However, the resistance phenotype reappears in the second generation (F2) and in backcrosses, a classic hallmark of recessive inheritance. nih.govajtmh.org This genetic pattern suggests that resistance arises from the loss of a functional gene product. researchgate.netscite.ai
Genetic complementation analysis, involving crosses between two independently isolated Hycanthone-resistant strains, revealed that the offspring were also resistant. nih.gov This finding indicates that the mutations responsible for resistance in these different strains are located within the same gene. nih.gov
Epigenetic Mechanisms of Resistance
Beyond stable genetic mutations, epigenetic modifications can also confer a transient and less stable form of resistance to Hycanthone.
Chromatin Structure Modifications in Resistant Strains
Exposure to Hycanthone can induce epigenetic changes in sensitive schistosomes, leading to a resistant phenotype that can appear rapidly, within a single generation. nih.govnih.gov This induced resistance is metastable, meaning it is not stably inherited in the absence of drug pressure. nih.govnih.gov
Studies using Chromatin Immunoprecipitation Sequencing (ChIP-seq) have revealed distinct changes in chromatin structure in Hycanthone-induced resistant worms compared to their sensitive counterparts. nih.govnih.gov These modifications involve alterations in histone post-translational modifications, including H3K4me3, H3K9ac, H3K9me3, and H3K27me3. nih.govifremer.fr The first two are associated with a more open chromatin state (euchromatin) that allows for gene transcription, while the latter two are linked to a more condensed state (heterochromatin) that silences gene expression. nih.gov
The genes affected by these chromatin modifications are often associated with transport and catabolism, which could play a role in the elimination of the drug from the parasite's system. nih.govscite.ai Specific differences in chromatin structure have also been observed in the repetitive regions of the genome in resistant worms. nih.govnih.gov These epigenetic changes can lead to the production of drug resistance proteins. researchgate.net
Biochemical Basis of Resistance
The biochemical underpinnings of Hycanthone resistance are directly linked to the genetic and epigenetic factors described above, centering on the enzymatic activation of the drug.
Deficiency in Drug-Activating Enzymes
Hycanthone is a prodrug, meaning it must be metabolically activated within the parasite to exert its schistosomicidal effect. researchgate.netnih.govresearchgate.net This activation is carried out by a parasite-specific sulfotransferase enzyme. researchgate.netnih.govnih.gov The enzyme transfers a sulfuryl group to Hycanthone, converting it into a highly reactive electrophile that can bind to and damage essential macromolecules like DNA, RNA, and proteins, ultimately killing the worm. frontiersin.orgnih.govnih.gov
In Hycanthone-resistant schistosomes, there is a deficiency or complete lack of this critical drug-activating enzyme activity. ajtmh.orgnih.gov Crude extracts from sensitive S. mansoni can induce the covalent binding of radiolabeled Hycanthone to macromolecules, a process that is absent in extracts from resistant strains. nih.gov This lack of enzymatic activity means that Hycanthone is not converted to its toxic form and is therefore unable to kill the parasite. nih.govannualreviews.org This deficiency is the direct result of the genetic mutations in the sulfotransferase gene. researchgate.net
The requirement of this enzymatic activation also explains the species-specific activity of related drugs. For instance, the sulfotransferase in S. haematobium can activate Hycanthone but is virtually incapable of activating the related drug oxamniquine, explaining the latter's ineffectiveness against this species. researchgate.net
Table 1: Summary of Hycanthone Resistance Mechanisms
| Mechanism Category | Specific Mechanism | Key Findings |
|---|---|---|
| Genetic | Autosomal Recessive Inheritance | Resistance is passed down as a recessive trait, indicating a loss of function. nih.govajtmh.orgnih.govcambridge.org |
| Specific Gene Mutations | Mutations in the sulfotransferase gene prevent the activation of Hycanthone. researchgate.netnih.govnih.gov | |
| Epigenetic | Chromatin Structure Modifications | Drug exposure can induce temporary resistance through changes in histone modifications and gene expression related to drug transport and metabolism. nih.govnih.govifremer.fr |
| Biochemical | Deficiency in Drug-Activating Enzymes | The absence of a functional sulfotransferase enzyme prevents the conversion of Hycanthone into its toxic form. ajtmh.orgnih.govannualreviews.org |
Impaired Macromolecular Binding in Resistant Strains
A primary mechanism of resistance to Hycanthone in Schistosoma mansoni involves the parasite's diminished capacity to covalently bind the drug to its macromolecules. nih.govnih.gov In sensitive strains, Hycanthone undergoes enzymatic activation to a reactive intermediate that subsequently forms stable covalent bonds with essential macromolecules, including DNA, RNA, and proteins. frontiersin.orgfrontiersin.org This alkylation process is considered a key step in the drug's schistosomicidal activity. annualreviews.org
However, in Hycanthone-resistant strains, this crucial binding process is significantly impaired. nih.gov Studies using radiolabeled Hycanthone have demonstrated that while the drug is taken up by both sensitive and resistant worms, it does not persist in resistant strains and fails to form significant covalent adducts with their macromolecules. nih.govfrontiersin.org Specifically, the DNA of sensitive schistosomes shows high levels of tightly bound Hycanthone, a phenomenon not observed in resistant worms. nih.gov This lack of binding is not due to reduced drug uptake but rather to a deficiency in the metabolic activation of Hycanthone. nih.govnih.gov
Research has identified a parasite-specific sulfotransferase enzyme as the key factor responsible for activating Hycanthone. frontiersin.orgresearchgate.net This enzyme is present and active in sensitive schistosomes but is absent or non-functional in resistant strains. nih.govcambridge.org The resistance is inherited as a single autosomal recessive trait, suggesting that a mutation in the gene encoding this activating enzyme is responsible for the resistant phenotype. cambridge.orgresearchgate.netajtmh.org Crude extracts from sensitive worms, containing the active enzyme, can induce the covalent binding of Hycanthone to macromolecules in vitro, an effect not seen with extracts from resistant worms. nih.gov Furthermore, an artificial ester of Hycanthone, which does not require enzymatic activation, is effective against both sensitive and resistant strains, providing further evidence for the role of impaired activation and subsequent macromolecular binding in resistance. researchgate.net
Table 1: Macromolecular Binding of Tritiated Hycanthone in Sensitive vs. Resistant S. mansoni
| Strain | Macromolecule | Binding Level | Citation |
| Hycanthone-Sensitive | DNA | High | nih.gov |
| Hycanthone-Resistant | DNA | Minimal | nih.gov |
| Hycanthone-Sensitive | RNA & Proteins | Significant | frontiersin.org |
| Hycanthone-Resistant | RNA & Proteins | Minimal | frontiersin.org |
Developmental Stage Specificity of Action and Resistance
The efficacy of Hycanthone and the expression of resistance to it are significantly influenced by the developmental stage of the schistosome. annualreviews.org Adult male schistosomes are generally more susceptible to Hycanthone than adult females and immature worms (schistosomula). nih.govnih.gov This differential sensitivity correlates with the levels of the drug-activating sulfotransferase enzyme activity, which is higher in adult males. frontiersin.org
Consequently, immature worms show a natural degree of insensitivity to Hycanthone, which is mechanistically similar to the resistance observed in genetically resistant adult worms—that is, a lower capacity for drug activation. nih.govannualreviews.org This stage-specific difference in susceptibility is critical in the experimental induction of resistance. Resistance can be induced in a single generation by treating the host with Hycanthone when the parasites are still in an immature stage (e.g., 27-29 days post-infection). nih.govnih.gov The progeny of these worms, which were not killed by the drug during their less susceptible juvenile phase, exhibit a high level of resistance as adults. nih.gov
This contrasts with the treatment of hosts with mature infections (e.g., 54-70 days post-infection), where a higher proportion of the adult worms are killed. nih.gov The observation that immature worms are less affected by Hycanthone due to lower enzymatic activity provides a plausible explanation for how resistance can be selected for and established within a parasite population. frontiersin.org The reduced binding of Hycanthone to the DNA of immature worms, similar to what is seen in resistant adults, further supports this developmental stage-specific mechanism of action and resistance. nih.gov
Table 3: Developmental Stage and Hycanthone Susceptibility in S. mansoni
| Developmental Stage | Sex | Susceptibility to Hycanthone | Correlated Enzymatic Activity | Citation |
| Adult | Male | High | High | nih.govfrontiersin.org |
| Adult | Female | Lower | Lower | nih.govnih.gov |
| Immature (Schistosomula) | Mixed | Low | Very Low | nih.govnih.govannualreviews.org |
Structure Activity Relationships Sar and Analogue Development
Impact of Substitutions on Activity
The presence of a hydroxymethyl group at the 4-position of the thioxanthenone ring is a critical determinant for the antitumor properties of hycanthone (B1673430) and its analogues. nih.gov Studies have consistently shown that analogues lacking this specific substituent are devoid of significant antitumor activity. nih.gov This suggests that the 4-hydroxymethyl group is a key pharmacophore required for the compound's anticancer effects. nih.gov The proposed mechanism of action for hycanthone involves the enzymatic esterification of this hydroxymethyl group, which then allows the compound to alkylate DNA, leading to its cytotoxic effects. mdpi.com
Interestingly, further modifications of this crucial group have been explored. Replacing the hydroxyl of the 4-hydroxymethyl group with a nitrogen-containing substituent (to form a -CH2NR1R2 group) has been shown to yield analogues with markedly improved antitumor activity and a better toxicity profile. nih.gov
The introduction of a hydroxyl group at the 7-position of the hycanthone scaffold has been found to significantly enhance its antitumor activity. nih.gov Analogues of hycanthone featuring 7-substituted hydroxyl groups were synthesized and evaluated, demonstrating considerably greater potency compared to their unsubstituted counterparts. nih.gov Specifically, 7-hydroxylated 4-(hydroxymethyl)-9H-xanthen-9-ones were identified as active antitumor agents, reinforcing the importance of substitutions at this position for improving biological efficacy. nih.gov
Table 1: Impact of 7-Hydroxy Substitution on Antitumor Activity
| Compound Type | Substitution | Antitumor Activity | Reference |
|---|---|---|---|
| Hycanthone Analogue | 7-hydroxyl | Significantly more active | nih.gov |
| 7-hydroxylucanthone Analogue | 7-hydroxyl | Significantly more active | nih.gov |
| 7-hydroxylated 4-(hydroxymethyl)-9H-xanthen-9-ones | 7-hydroxyl | Active | nih.gov |
| 7-hydroxy-9H-xanthen-9-one | 7-hydroxyl (lacking 4-hydroxymethyl) | Devoid of activity | nih.gov |
As mentioned, the 4-hydroxymethyl group is vital for activity, but its modification has been a key strategy to improve the therapeutic index. The transition from a 4-hydroxymethyl (-CH2OH) to a 4-aminomethyl (-CH2NR1R2) functionality was a significant breakthrough in developing hycanthone analogues. nih.gov This structural change from an oxygen to a nitrogen linkage at this position was pivotal in enhancing efficacy while mitigating the severe hepatotoxicity associated with hycanthone. nih.gov One such analogue, WIN33377 (N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide), demonstrated a superior preclinical antitumor profile and was devoid of the liver toxicity that halted the clinical development of hycanthone. nih.gov
Table 2: Effect of 4-Position Modification on Efficacy and Toxicity
| Compound | 4-Position Substituent | Antitumor Efficacy | Toxicity Profile | Reference |
|---|---|---|---|---|
| Hycanthone | -CH2OH | Active | High, severe hepatotoxicity | nih.gov |
| WIN33377 | -CH2NHSO2CH3 | Markedly improved | Devoid of liver toxicity | nih.gov |
Quantum-Mechanical Studies in SAR
Quantitative structure-activity relationship (QSAR) studies, often incorporating quantum-mechanical calculations, have become instrumental in understanding the complex interplay between the molecular structure of thioxanthone derivatives and their biological activity. While extensive quantum-mechanical studies specifically on hycanthone are not widely published, research on its analogues and related xanthene structures provides valuable insights.
Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to perform calculations on new series of hydroxythioxanthones, providing a deeper understanding of their electronic and structural properties. Furthermore, QSAR analyses have been conducted on sets of anticancer analogues, such as benzothiopyranoindazoles, which are structurally related to hycanthone. These studies often use molecular dynamics simulations to model the intercalation of these compounds with DNA, a key aspect of their mechanism of action. Such computational approaches help in identifying the key molecular descriptors that correlate with biological activity, guiding the rational design of new, more potent, and less toxic derivatives.
Synthesis of Hycanthone Analogues and Derivatives
The synthesis of hycanthone analogues has been a fertile area of research, aiming to produce compounds with improved therapeutic properties. The general approach often involves the modification of the thioxanthenone core. For instance, analogues with substitutions at the 7-position have been prepared to enhance antitumor activity. nih.gov The synthesis of various new thioxanthone derivatives often starts from key intermediates like o-mercaptobenzoic acid, which can be condensed with other reagents to build the tricyclic system.
The development of these synthetic routes allows for the systematic exploration of the SAR of the thioxanthenone scaffold, enabling the introduction of a wide variety of functional groups at different positions on the aromatic rings and on the side chains.
Esterification of the 4-hydroxymethyl group of hycanthone represents a key synthetic modification that also serves as a mechanistic probe. mdpi.comencyclopedia.pub It is proposed that in vivo, hycanthone is enzymatically converted to a reactive ester (such as a sulfate (B86663) or phosphate (B84403) ester), which then acts as an alkylating agent. mdpi.comencyclopedia.pub
To test this hypothesis and to create more potent agents, various ester derivatives have been synthesized. A notable example is the N-methylcarbamate ester of hycanthone. encyclopedia.pub This derivative was found to have antitumor activity nearly identical to hycanthone but exerted its effect at a much lower dose, although it was also more toxic. encyclopedia.pub This increased potency is thought to result from the enhanced ability of the ester to alkylate DNA. encyclopedia.pub The synthesis of a series of esters of both hycanthone and 7-hydroxyhycanthone has been reported, further exploring the impact of this modification on both antischistosomal and antitumor activities. mdpi.com
Thioxanthenone Scaffold Modifications
Structure-activity relationship (SAR) studies have revealed that modifications to the tricyclic thioxanthenone system of hycanthone can significantly influence its biological activity and toxicity. Key areas of modification include the side chain attached to the aromatic ring and substitutions on the ring system itself.
One of the early and significant observations was related to the 4-hydroxymethyl group. This functional group was implicated in the mutagenicity of hycanthone, as it could be converted into a highly reactive electrophilic carbocation capable of alkylating DNA. nih.gov Consequently, replacing the 4-hydroxymethyl and 4-methyl groups with other moieties has been a strategy to reduce toxicity. For instance, the 4-propoxy analog of hycanthone was investigated as an antitumor agent with the aim of limiting these toxicological issues. nih.gov
Alterations to the basic side chain at position 1 have also been explored. Among a series of 4-methyl derivatives, an increase in the number of methylene (B1212753) groups in the side chain led to a decrease in antileishmanial activity. nih.gov In contrast, for 4-amino derivatives, changes in the side chain length did not significantly impact the activity, with IC50 values remaining in the low micromolar range. nih.gov
Substitutions at other positions on the thioxanthenone ring have also been shown to be important for activity. The introduction of a hydroxyl group at the 7-position of hycanthone analogs resulted in compounds with significantly enhanced antitumor activity compared to their unsubstituted counterparts. nih.gov This suggests that the 7-hydroxy-9H-thioxanthen-9-one core is a key pharmacophore for this activity. nih.gov However, it is noteworthy that the presence of the 4-hydroxymethyl substituent appears to be a requirement for the antitumor activity in this series of compounds. nih.gov
The following table summarizes the effects of some of these modifications:
Table 1: SAR of Thioxanthenone Scaffold Modifications of Hycanthone Analogs| Compound Modification | Position of Modification | Observed Effect on Biological Activity |
|---|---|---|
| Increased methylene groups in side chain | 1 | Decreased antileishmanial activity in 4-methyl derivatives. nih.gov |
| Varied side chain length | 1 | No significant change in antileishmanial activity in 4-amino derivatives. nih.gov |
| Replacement of 4-methyl/hydroxymethyl group | 4 | Investigated as a strategy to reduce toxicity. nih.gov |
| Introduction of a hydroxyl group | 7 | Significantly enhanced antitumor activity. nih.gov |
Indazole Analogs
A significant development in the quest for less toxic hycanthone derivatives was the replacement of the thioxanthenone ring system with a benzothiopyranoindazole scaffold. iucr.org This chemical alteration led to a marked reduction in mutagenic activity while retaining antischistosomal potency. iucr.org These indazole analogs typically retain the diethylaminoethyl side chain found in hycanthone. nih.gov
A series of these indazole analogs, designated IA-3, IA-4, IA-5, and IA-6, have been synthesized and studied. nih.gov Within this series, IA-3 and IA-5 are analogs of lucanthone (B1684464) (the precursor to hycanthone), featuring a methyl group at position 4, while IA-4 and IA-6 are analogs of hycanthone with a hydroxymethyl group at the same position. nih.gov Furthermore, IA-3 and IA-4 possess an additional chloro group at position 6. nih.gov
Studies on the interaction of these indazole analogs with DNA have shown that they exhibit a more pronounced selectivity for binding to AT-rich sequences compared to hycanthone and lucanthone. nih.gov They also promote enhanced DNAse I cleavage at both GC-rich sequences and at homooligomeric runs of adenine (B156593) or thymine (B56734). nih.gov Interestingly, hycanthone-resistant schistosomes have been found to be cross-resistant to two chloro-indazole analogs of hycanthone, suggesting a similar mechanism of action or resistance. ajtmh.org
One of the chloroindazole analogs of hycanthone, IA-4, has been noted for being significantly less toxic than the parent compound. iucr.org The N-oxide of IA-4 was found to be even less mutagenic than IA-4 itself. nih.gov These findings underscore the potential of the indazole scaffold to dissociate the desired therapeutic effects from the mutagenic properties of hycanthone. nih.gov
The table below provides a summary of the key indazole analogs of hycanthone and lucanthone.
Table 2: Key Indazole Analogs of Hycanthone and Lucanthone| Analog | Parent Compound | Key Structural Features | Noteworthy Properties |
|---|---|---|---|
| IA-3 | Lucanthone | 4-methyl, 6-chloro benzothiopyranoindazole. nih.gov | DNA intercalator with high AT-sequence selectivity. nih.gov |
| IA-4 | Hycanthone | 4-hydroxymethyl, 6-chloro benzothiopyranoindazole. nih.gov | Reduced toxicity compared to hycanthone. iucr.org |
| IA-5 | Lucanthone | 4-methyl benzothiopyranoindazole. nih.gov | DNA intercalator with high AT-sequence selectivity. nih.gov |
| IA-6 | Hycanthone | 4-hydroxymethyl benzothiopyranoindazole. nih.gov | DNA intercalator with high AT-sequence selectivity. nih.gov |
Rational Drug Design Strategies Based on Hycanthone Scaffold
The understanding of hycanthone's mechanisms of action and the SAR of its analogs has paved the way for rational drug design strategies to develop novel therapeutic agents. These strategies aim to leverage the beneficial pharmacophore of hycanthone while engineering out its undesirable properties.
One such strategy involves targeting cellular pathways that are crucial for cancer cell survival. For example, novel autophagy inhibitors have been developed based on the lucanthone and hycanthone scaffolds. researchgate.net Autophagy is a cellular process that can contribute to tumor progression and drug resistance, making its inhibition an attractive therapeutic approach. researchgate.net By making logical medicinal chemistry modifications to the core elements of these compounds, new agents with potent anti-autophagic and anticancer activities have been identified. researchgate.net
Another rational design approach focuses on creating dual-acting molecules. For instance, the combination of pharmacophore moieties from different bioactive compounds can lead to derivatives with enhanced efficacy. While not a direct derivative of hycanthone, the concept of combining an artemisinin (B1665778) moiety with a praziquantel (B144689) scaffold to create a broad-spectrum antischistosomal agent illustrates this principle, which could be applied to the hycanthone framework. patsnap.com
Furthermore, the identification of the specific enzyme responsible for the activation of hycanthone in schistosomes, a sulfotransferase, has provided a molecular target for structure-guided drug design. biotech-asia.orgresearchgate.net By understanding the crystal structure of this enzyme in complex with hycanthone, it is possible to design new derivatives that can be effectively activated by the parasite's enzyme while potentially having reduced affinity for human enzymes, thereby minimizing host toxicity. biotech-asia.orgresearchgate.net This approach is currently being used to develop novel antischistosomal drugs. biotech-asia.orgresearchgate.net
The development of third-generation thioxanthone compounds, such as SR271425, which entered clinical trials for its antitumor activity, also highlights the continued interest in rationally designing drugs based on the hycanthone scaffold. Although this particular compound was withdrawn due to cardiotoxicity, it demonstrates the potential of this chemical class to yield potent anticancer agents through further lead optimization.
Advanced Methodologies in Hycanthone Research
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Chromatin Analysis
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of proteins, such as transcription factors or modified histones. nih.govsigmaaldrich.com The method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate the protein of interest along with its bound DNA. youtube.com The associated DNA fragments are then sequenced and mapped to the genome to reveal the protein's binding locations. nih.govyoutube.com
While direct ChIP-seq studies involving Hycanthone (B1673430) are not extensively documented in published literature, the technique holds immense potential for understanding its mechanism of action. Given that Hycanthone is known to intercalate into DNA, ChIP-seq could be adapted to map its distribution across the genome. Furthermore, it could be employed to investigate whether Hycanthone binding alters the landscape of histone modifications or the binding of key transcription factors, thereby affecting gene expression in the schistosome parasite. Such studies would provide a global view of the epigenetic and transcriptional consequences of Hycanthone exposure.
Table 1: Potential Applications of ChIP-seq in Hycanthone Research
| Research Question | Potential ChIP-seq Target | Expected Outcome |
|---|---|---|
| Where does Hycanthone bind on the genome? | Hycanthone (using a specific antibody) | Genome-wide map of Hycanthone binding sites. |
| How does Hycanthone affect gene activation/repression? | Histone modifications (e.g., H3K4me3, H3K27me3) | Changes in the distribution of active or repressive chromatin marks. |
Biophysical Techniques
Biophysical techniques are essential for characterizing the direct molecular interactions between a drug and its target. nuvisan.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding structure-activity relationships.
Several biophysical methods could be applied to study Hycanthone's interaction with its primary target, DNA:
Surface Plasmon Resonance (SPR) : This technique can measure the real-time binding and dissociation of Hycanthone to immobilized DNA, allowing for the determination of on- and off-rates (kinetics) and the binding affinity (K D ). youtube.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event between Hycanthone and DNA in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nuvisan.com
Thermal Stability Assays (e.g., Differential Scanning Fluorimetry) : These assays measure the change in the melting temperature of a target molecule (like DNA or a protein) upon ligand binding. youtube.com An increase in the melting temperature of DNA in the presence of Hycanthone would confirm a stabilizing interaction. youtube.com
Table 2: Biophysical Techniques for Analyzing Hycanthone-DNA Interaction
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k on , k off ), Affinity (K D ) | Rate and strength of the binding interaction. |
| Isothermal Titration Calorimetry (ITC) | Affinity (K D ), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic forces driving the interaction. |
| Thermal Stability Assays | Melting Temperature (T m ) | Stabilization of DNA structure upon binding. |
Molecular Docking and Computational Modeling
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and its macromolecular target. researchgate.netissaasphil.org These methods build three-dimensional models of the complex to visualize binding modes and estimate the binding affinity. issaasphil.orgbiointerfaceresearch.com
In Hycanthone research, computational modeling can be used to simulate its intercalation into the DNA double helix. These models can predict the preferred binding sites, the specific orientation of the drug within the DNA grooves, and the key non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. Such studies can help explain the sequence specificity of Hycanthone binding and provide a molecular basis for its biological activity. For instance, modeling studies on the related compound Lucanthone (B1684464) have been used to investigate its interaction with the DNA-Topoisomerase I complex, providing insights into mechanisms of action and resistance. nih.gov
Table 3: Example Output from a Hypothetical Molecular Docking Study of Hycanthone
| Target DNA Sequence | Predicted Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5'-GCGC-3' | Major Groove Intercalation | -8.5 | Guanine (B1146940), Cytosine |
DNA Footprinting Assays
DNA footprinting is a high-resolution technique used to identify the specific binding site of a protein or a small molecule on a piece of DNA. youtube.comyoutube.com The principle is based on the protection of DNA from enzymatic or chemical cleavage at the site where the molecule is bound. youtube.com When the DNA is cleaved by an agent like DNase I, the bound ligand prevents cleavage in its binding region. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a gap or "footprint" in the ladder of bands. youtube.com
This assay is highly applicable to Hycanthone research for precisely mapping its binding sites on DNA. By using a specific DNA fragment of interest and incubating it with varying concentrations of Hycanthone, one could pinpoint the exact nucleotide sequence that the drug recognizes and binds to. This information is more specific than genome-wide binding data and can be used to validate computational models and understand how Hycanthone affects specific gene regulatory regions.
Genetic Crosses and Linkage Analysis
Genetic crosses and linkage analysis are classical genetic approaches that have been fundamental in understanding the basis of Hycanthone resistance in Schistosoma mansoni. nih.govajtmh.org These studies involve interbreeding drug-resistant and drug-sensitive strains of the parasite and analyzing the phenotype of the resulting progeny over several generations. nih.gov
Seminal studies in this area have demonstrated that Hycanthone resistance in S. mansoni behaves as a single autosomal recessive trait. nih.govajtmh.org When sensitive and resistant worms were crossed, the first-generation (F1) hybrid progeny were all sensitive to the drug. nih.govajtmh.org However, the resistant phenotype reappeared in subsequent generations (F2 and back-crosses), consistent with Mendelian inheritance of a recessive gene. nih.gov These findings led to the crucial hypothesis that resistance arises from a loss-of-function mutation, likely in a parasite enzyme responsible for converting Hycanthone into its active, toxic form. nih.govresearchgate.net Further genetic complementation analysis between two independently isolated resistant strains showed that the F1 progeny were all resistant, suggesting that the mutation in both strains occurred within the same gene. nih.gov
In Vitro Studies on Cellular Effects
In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, are critical for dissecting the direct cellular and molecular effects of a compound. Various in vitro assays have been used to investigate the biological activities of Hycanthone.
Studies using isolated hamster liver nuclei showed that Hycanthone can inhibit RNA synthesis. nih.gov In mammalian cell cultures, Hycanthone was found to be more cytotoxic than its less mutagenic analog, IA-4 N-oxide, and was shown to depress the production of viral interferon. cdc.gov Interestingly, pretreatment with the analog could nullify the inhibitory effect of Hycanthone on interferon synthesis. cdc.gov Other research has focused on the parasite itself. In vitro treatment of adult schistosomes with Hycanthone proved lethal, indicating that the drug does not require metabolic activation by the host to exert its schistosomicidal effect. nih.gov This direct action contrasts with Hycanthone-resistant worms, which are unaffected under similar in vitro conditions. nih.gov
Table 5: Selected In Vitro Studies on the Cellular Effects of Hycanthone
| System/Cell Type | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|
| Hamster Liver Nuclei | Incubation with Hycanthone | Inhibition of RNA synthesis | nih.gov |
| Rhesus Monkey Kidney Cells | Treatment with 10 µg/ml Hycanthone | 73% reduction in viral interferon yield | cdc.gov |
| Schistosoma mansoni (adult worms) | Direct incubation with Hycanthone | Lethal to sensitive worms; no effect on resistant worms | nih.gov |
Emerging Research Avenues and Potential Applications of Hycanthone Beyond Primary Focus
Antineoplastic/Antitumor Research in Cell Lines
Hycanthone (B1673430), a metabolite of Lucanthone (B1684464), has demonstrated potential antineoplastic activity by intercalating into DNA and inhibiting RNA synthesis. researchgate.net Its structural class, the thioxanthenones, has been a focal point for the development of new anticancer agents. nih.gov Research has shown that Hycanthone and its parent compound, Lucanthone, can inhibit the dual-function base excision repair enzyme apurinic endonuclease 1 (APE1), an enzyme often found in higher levels in tumors. researchgate.net
Studies have explored the in vitro cytotoxicity of Hycanthone. For instance, in P388 mouse leukemia cells, Hycanthone was found to be progressively more detrimental to cell viability at concentrations of 20 mg/mL or more. researchgate.net Furthermore, research has indicated that Hycanthone, in combination with doxorubicin, significantly inhibited the growth of multidrug-resistant (MDR) murine L1210 leukemia ascites cells in vivo. researchgate.net This suggests a potential role for Hycanthone in overcoming chemotherapy resistance. researchgate.net
The anticancer activity of the broader xanthone (B1684191) and thioxanthone class, to which Hycanthone belongs, has been evaluated against various cancer cell lines, including glioblastoma. benthamopenarchives.com The mechanism of action for these compounds is believed to involve DNA intercalation, inhibition of nucleic acid biosynthesis, and inhibition of topoisomerases. benthamopenarchives.com
Table 1: Antineoplastic/Antitumor Research Findings for Hycanthone and Related Compounds
| Compound/Derivative | Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Hycanthone | P388 mouse leukemia | Progressive cytotoxicity at concentrations ≥ 20 mg/mL. | researchgate.net |
| Hycanthone | L1210 (MDR murine leukemia) | In combination with doxorubicin, significantly inhibited tumor growth in vivo. | researchgate.net |
| Lucanthone/Hycanthone | General | Inhibit apurinic endonuclease-1 (APE1), an enzyme elevated in some tumors. | researchgate.net |
| Thioxanthone Derivatives | Glioblastoma | DNA intercalation and inhibition of topoisomerases are proposed mechanisms of action. | benthamopenarchives.com |
Immunomodulatory and Anti-Neuroinflammatory Properties
Recent research has highlighted the immunomodulatory and anti-neuroinflammatory properties of Hycanthone, suggesting its potential in treating neuroinflammatory disorders such as depression. researchgate.netresearchgate.net Studies have shown that Hycanthone can counteract depressive-like behaviors in animal models by modulating neuroinflammatory responses. researchgate.net
Hycanthone has been shown to inhibit inflammasome activation. researchgate.net In murine microglial cell lines, treatment with Hycanthone reduced the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-18. researchgate.net Specifically, Hycanthone was found to significantly inhibit the release of IL-1β and IL-18 following co-stimulation with lipopolysaccharide (LPS) and ATP, which are known to activate the NLRP3 inflammasome. researchgate.netplos.org This suggests that Hycanthone can suppress the production of pro-inflammatory factors linked to neuroinflammation and inflammasome activation. researchgate.net
A key aspect of Hycanthone's immunomodulatory effect is its ability to modulate type-1 interferon (IFN) signaling pathways. researchgate.netresearchgate.net In studies using HEK-blue IFN α/β reporter cells, Hycanthone significantly reduced the activity of interferon-α2b. researchgate.net This anti-interferon activity is thought to be mediated, at least in part, by the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. researchgate.netresearchgate.net By attenuating the interferon pathway, Hycanthone may offer a novel therapeutic mechanism for conditions where this pathway is implicated, such as neuroinflammation-related depression. researchgate.net Research has also shown that Hycanthone can reduce viral interferon yields by as much as 73% at a concentration of 10 µg/mL. researchgate.net
The modulation of the type-1 interferon pathway by Hycanthone points to several potential downstream molecular targets. Research suggests that Hycanthone may exert its effects by influencing the expression of interferon-regulated genes. wikipedia.org In an LPS-induced depression model in mice, Hycanthone treatment normalized the increased expression of Interferon-induced protein 44 (Ifi44) and Guanylate-binding protein 7 (Gbp7) in the prefrontal cortex. wikipedia.org These genes are critical in controlling the inflammation response. wikipedia.org Therefore, Ifi44, Gbp7, and Indoleamine 2,3-dioxygenase 1 (IDO-1) have been identified as potential downstream targets that warrant further investigation. researchgate.net
Table 2: Immunomodulatory and Anti-Neuroinflammatory Effects of Hycanthone
| Activity | Model/Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Inhibition of Inflammasome Activation | Murine microglial cells (BV2) | Reduced production of TNF-α, IL-1β, and IL-18. Significantly inhibited LPS+ATP-induced IL-1β and IL-18 release. | researchgate.netplos.org |
| Modulation of Type-1 Interferon Pathways | HEK-blue IFN α/β reporter cells | Significantly reduced interferon-α2b activity. | researchgate.net |
| Rhesus monkey kidney (LLC-MK2) cell cultures | Reduced viral interferon yields by up to 73% at 10 µg/mL. | researchgate.net | |
| Downstream Molecular Targets | LPS-induced depression model (mice) | Normalized the increased expression of Ifi44 and Gbp7 in the prefrontal cortex. | wikipedia.org |
Antimalarial Activity
The potential of Hycanthone as an antimalarial agent has been explored in several studies. In a virtual screen against Plasmodium falciparum, Hycanthone was hypothesized to have an IC50 value below 5 µM. Subsequent in vitro testing confirmed its activity, with one study reporting an IC50 value below 5 µM against a chloroquine-susceptible clone (3D7) of P. falciparum. Another study also identified Hycanthone as having antimalarial activity in a high-throughput screening assay.
Table 3: Antimalarial Activity of Hycanthone
| Study Type | Organism/Strain | Finding | Reference(s) |
|---|---|---|---|
| Virtual Screen | Plasmodium falciparum | Hypothesized IC50 value < 5 µM. | |
| In vitro Evaluation | P. falciparum (3D7 clone) | IC50 value < 5 µM. | |
| High-Throughput Screen | Plasmodium falciparum | Identified as a compound with antimalarial activity. |
Intracellular Accumulation and Fluorescent Properties for Research
The thioxanthene (B1196266) scaffold of Hycanthone is associated with fluorescent properties, which, combined with its biological activities, opens up possibilities for its use in research, particularly in cell imaging and as a potential theranostic agent. researchgate.net Theranostics is a field that combines therapeutics and diagnostics.
Research on tetracyclic thioxanthene derivatives has shown that these compounds can accumulate intracellularly and act as bright fluorescent dyes. researchgate.net One such derivative was observed to emit fluorescence in the green channel, as analyzed by both fluorescence microscopy and flow cytometry, making it a promising candidate for a theranostic cancer drug. researchgate.netwikipedia.org While not Hycanthone itself, this highlights the potential of the thioxanthene class in this area. The intracellular accumulation of these compounds could be leveraged to target specific subcellular structures for therapeutic intervention. researchgate.net
The fluorescent properties of these compounds are linked to their chemical structure, with higher conjugation levels leading to more emissive and absorbent characteristics. researchgate.net The ability of such compounds to be visualized within cells provides a valuable tool for studying their mechanism of action and for developing new diagnostic and therapeutic strategies. The use of fluorescent dyes is a cornerstone of live-cell imaging, allowing for the tracking of molecules and cellular processes in real-time.
Q & A
Q. What molecular mechanisms underlie Hycanthone(1+)'s inhibition of Apurinic Endonuclease-1 (APE1)?
Hycanthone(1+) inhibits APE1 by binding to a hydrophobic pocket within the protein, as revealed by BIACORE binding studies (KD = 10 nM) and molecular docking models. Circular dichroism (CD) spectroscopy demonstrated conformational changes in APE1’s helical structure upon Hycanthone(1+) binding, which were attenuated in hydrophobic site mutants . This direct interaction suppresses APE1’s enzymatic activity without affecting DNA binding, distinguishing it from its parent compound, Lucanthone .
Q. Which experimental models are commonly used to study Hycanthone(1+)’s biological activity?
Studies employ in vitro assays (e.g., IC50 measurements for APE1 inhibition) combined with structural biology techniques like X-ray crystallography and molecular dynamics simulations. Mutagenesis experiments validate binding site specificity, while CD spectroscopy tracks conformational changes . Cell-based models assess antitumor efficacy, though these require careful controls for off-target effects .
Q. What are the key structural features of Hycanthone(1+) critical for its bioactivity?
Hycanthone(1+)’s planar xanthone nucleus enables intercalation into DNA A-T sequences, while its methylaminoethyl side chain enhances solubility and protein interaction (Figure 17 in ). Structural modifications, such as thioxanthone derivatives, have been explored to optimize dual activity (e.g., antitumor and P-glycoprotein inhibition) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in Hycanthone(1+)’s mechanism of action compared to Lucanthone?
While both compounds inhibit APE1, Hycanthone(1+) (IC50 = 80 nM) does not suppress APE1-DNA binding, unlike Lucanthone. To resolve this, researchers should combine mutational analysis (e.g., testing hydrophobic pocket mutants) with competitive binding assays. Structural modeling (Figure 18 in ) and free radical scavenger experiments (e.g., TRIS/DMSO) can clarify degradation pathways .
Q. What methodological considerations are critical for optimizing Hycanthone(1+)’s experimental conditions?
Control radical scavengers (e.g., DMSO) to minimize peptide bond cleavage during APE1 degradation studies . For reproducibility, document solvent purity, temperature, and incubation times. Use high-resolution techniques (e.g., BIACORE for binding kinetics) and validate findings with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. How can a mixed-methods approach enhance understanding of Hycanthone(1+)’s dual activities?
A sequential exploratory design is recommended:
- Quantitative phase : Measure IC50 values for APE1 inhibition and P-glycoprotein (P-gp) modulation.
- Qualitative phase : Use molecular docking (e.g., eHiTS algorithm) and CD spectroscopy to map structure-activity relationships . Integrate data to identify shared structural motifs driving dual activity, ensuring alignment with hypotheses derived from prior literature .
Q. What strategies ensure reproducibility in Hycanthone(1+) studies?
Follow Beilstein Journal guidelines:
- Experimental section : Detail synthesis protocols, purification steps, and spectroscopic validation (e.g., NMR, HPLC).
- Supporting information : Include raw data (e.g., binding curves, mutant protein SDS-PAGE) and computational parameters (e.g., docking software settings) . Cross-validate results using independent labs or open-source datasets.
Q. How can researchers design studies to explore Hycanthone(1+)’s dual antitumor and P-gp inhibitory effects?
Use virtual screening (Figure 21 in ) to prioritize derivatives with high affinity for both APE1 and P-gp. Validate via:
- In vitro assays : Cytotoxicity (MTT) in drug-resistant cancer lines.
- Mechanistic studies : Competitive inhibition assays with P-gp substrates (e.g., Rhodamine-123). Address confounding variables (e.g., efflux pump redundancy) by incorporating siRNA knockdowns .
Methodological Best Practices
- Data analysis : Use statistical tools (e.g., GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons. Report uncertainties in IC50 values (e.g., 95% confidence intervals) .
- Literature integration : Conduct systematic reviews using databases like PubMed, focusing on APE1 inhibitors and xanthone derivatives. Cite primary sources to avoid bias from secondary summaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
